

# Live-Cell Imaging with Furaptra (Mag-Fura-2): Application Notes and Protocols

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## Compound of Interest

Compound Name: *Furaptra*

Cat. No.: *B055009*

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## Introduction

**Furaptra**, also known as Mag-Fura-2, is a ratiometric fluorescent indicator essential for the quantitative measurement of intracellular free magnesium ( $[Mg^{2+}]_i$ ) and calcium ( $[Ca^{2+}]_i$ ) concentrations in live cells.[1][2] Its ability to bind to both  $Mg^{2+}$  and  $Ca^{2+}$  makes it a versatile tool for studying cellular processes where these ions play critical signaling roles, such as enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction.[1] This document provides detailed application notes and protocols for the effective use of **Furaptra** in live-cell imaging experiments.

**Furaptra's** spectral properties are similar to the well-known calcium indicator Fura-2.[2] Upon binding to its target ion, **Furaptra** exhibits a shift in its excitation wavelength, allowing for ratiometric measurement of ion concentrations.[3] This ratiometric approach minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible data.[4] The acetoxymethyl (AM) ester form of **Furaptra** (**Furaptra**, AM) is cell-permeant and can be easily loaded into cells, where intracellular esterases cleave the AM group, trapping the active indicator inside.[2][5]

## Physicochemical and Spectral Properties

**Furaptra's** utility is defined by its specific binding affinities and spectral characteristics. The key quantitative data are summarized below for easy reference.

Property	Value	Ion	Notes
Dissociation Constant (Kd)	1.9 mM[1][3][6]	Mg <sup>2+</sup>	Affinity for magnesium.
25 µM[1][7]	Ca <sup>2+</sup>	Lower affinity for calcium compared to Fura-2, making it suitable for measuring high Ca <sup>2+</sup> transients. [1]	
20.49 ± 5.20 µM[8]	Ca <sup>2+</sup>	Determined in intact acini.	
5.3 mM[9]	Mg <sup>2+</sup>	Estimated in intracellular environment of rat ventricular myocytes.	
Excitation Wavelength (λ <sub>ex</sub> )	369 nm[1][3]	Ion-free	
330 nm[1][3]	Mg <sup>2+</sup> -bound	Wavelength shift upon ion binding.	
329 nm[7]	Ca <sup>2+</sup> -bound		
Emission Wavelength (λ <sub>em</sub> )	~510 nm[10][11]	Both	Relatively stable emission peak.
511 nm[3][5]	Ion-free		
491 nm[3][5]	Mg <sup>2+</sup> -bound		
Molecular Weight (MW)	722.58 g/mol [1]	Furaptra, AM	
522.25 g/mol [1]	Furaptra, Na Salt		

## Key Applications in Research and Drug Development

**Furaptra** is a powerful tool for investigating a variety of physiological and pathological processes:

- **Monitoring Intracellular  $Mg^{2+}$  Homeostasis:** Intracellular free  $Mg^{2+}$  levels are crucial for numerous cellular functions, and are reported to be in the range of 0.3 to 1.2 mM in various cell types.<sup>[1]</sup> **Furaptra** allows for the precise measurement of these concentrations and their changes in response to stimuli.
- **Detecting High-Concentration  $Ca^{2+}$  Transients:** Due to its lower affinity for  $Ca^{2+}$  compared to indicators like Fura-2, **Furaptra** is particularly useful for measuring large and rapid increases in intracellular  $Ca^{2+}$ , such as those occurring during  $Ca^{2+}$  spikes.<sup>[1][3]</sup>
- **Drug Discovery and Screening:** **Furaptra** can be used in high-throughput screening assays to identify compounds that modulate  $Mg^{2+}$  or  $Ca^{2+}$  signaling pathways. This is relevant for drug development in areas such as cardiovascular diseases and neurological disorders.
- **Studying Ion Channel and Transporter Activity:** The activity of various ion channels and transporters that permeate  $Mg^{2+}$  and  $Ca^{2+}$  can be assessed by monitoring the changes in intracellular concentrations of these ions with **Furaptra**.

## Experimental Protocols

### Protocol 1: Loading Cells with Furaptra, AM

This protocol describes the general procedure for loading the cell-permeant acetoxymethyl (AM) ester form of **Furaptra** into live cells for subsequent imaging.

Materials:

- **Furaptra, AM** (Mag-Fura-2, AM)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% w/v solution in DMSO is recommended)

- Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
- Probenecid (optional, to prevent dye leakage)
- Cultured cells on coverslips or in microplates suitable for imaging

#### Procedure:

- Prepare Stock Solutions:
  - Prepare a 2 to 5 mM stock solution of **Furaptra**, AM in anhydrous DMSO.[\[11\]](#) Store aliquots at -20°C, protected from light and moisture.[\[1\]](#)[\[10\]](#)
  - If using, prepare a stock solution of Pluronic® F-127 (e.g., 20% w/v in DMSO).
  - If using, prepare a stock solution of probenecid (e.g., 100 mM in a suitable buffer).
- Prepare Loading Solution:
  - On the day of the experiment, thaw the **Furaptra**, AM stock solution to room temperature.
  - For a final loading concentration of 4-5  $\mu$ M, dilute the stock solution in HHBS or your buffer of choice.[\[11\]](#)
  - To aid in dispersing the dye, first mix the **Furaptra**, AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[\[1\]](#)[\[11\]](#)
  - If dye leakage is an issue, add probenecid to the loading solution to achieve a final concentration of 1-2.5 mM.[\[1\]](#)
- Cell Loading:
  - Wash the cells once with pre-warmed HHBS or buffer.
  - Remove the buffer and add the **Furaptra**, AM loading solution to the cells.

- Incubate for 30-60 minutes at 37°C in a cell incubator.[\[10\]](#)[\[11\]](#) The optimal loading time and temperature may need to be determined empirically for different cell types.[\[1\]](#)
- Washing and De-esterification:
  - After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed HHBS or buffer to remove extracellular dye.[\[1\]](#)
  - Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[\[1\]](#)
- Imaging:
  - The cells are now ready for imaging.
  - For ratiometric imaging, acquire fluorescence emission at ~510 nm while alternating excitation between ~340 nm (ion-bound) and ~380 nm (ion-free).[\[10\]](#)[\[11\]](#)
  - The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular ion concentration.

Experimental workflow for loading cells with **Furaptra**, AM.

## Protocol 2: In Situ Calibration of Intracellular Furaptra

To obtain quantitative measurements of ion concentrations, it is often necessary to perform an in situ calibration of the dye within the cells. This protocol provides a general guideline for this process.

Materials:

- Cells loaded with **Furaptra** as described in Protocol 1
- Ion-free buffer (e.g., buffer with EGTA to chelate  $\text{Ca}^{2+}$  and a  $\text{Mg}^{2+}$ -free buffer)
- High-ion buffer (e.g., buffer with a saturating concentration of  $\text{Mg}^{2+}$  or  $\text{Ca}^{2+}$ )

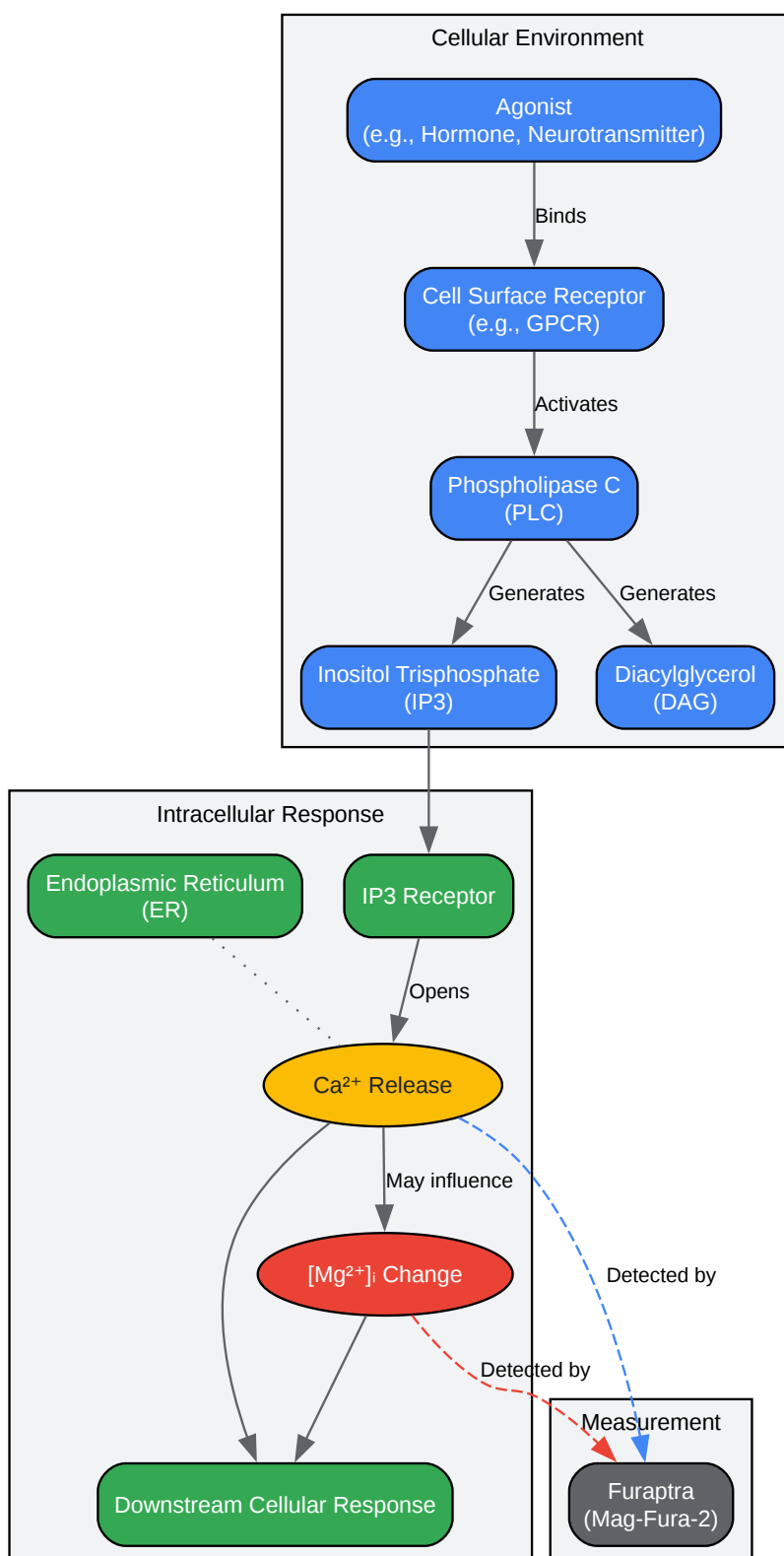
- Ionophore (e.g., ionomycin for both  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ , though A-23187 is more effective for  $\text{Mg}^{2+}$ )[6]

#### Procedure:

- Determine Rmin (Minimum Ratio):
  - Perfuse the **Furaptra**-loaded cells with the ion-free buffer containing an ionophore (e.g., 5-10  $\mu\text{M}$  ionomycin).
  - This will deplete the intracellular ions, and the resulting fluorescence ratio (340/380 nm) will correspond to Rmin.
- Determine Rmax (Maximum Ratio):
  - Perfuse the cells with the high-ion buffer containing the same concentration of the ionophore.
  - This will saturate the intracellular dye with the ion of interest, and the resulting fluorescence ratio will correspond to Rmax.
- Calculate Ion Concentration:
  - The intracellular ion concentration can then be calculated using the Grynkiewicz equation:  
$$[\text{Ion}] = K_d * [(R - R_{\text{min}}) / (R_{\text{max}} - R)] * (F_{\text{free\_380}} / F_{\text{bound\_380}})$$
 where:
    - [Ion] is the intracellular ion concentration.
    - $K_d$  is the dissociation constant of **Furaptra** for the ion.
    - R is the experimentally measured fluorescence ratio.
    - Rmin is the minimum fluorescence ratio.
    - Rmax is the maximum fluorescence ratio.
    - $F_{\text{free\_380}} / F_{\text{bound\_380}}$  is the ratio of fluorescence intensities at 380 nm for the ion-free and ion-bound forms of the dye.

## Signaling Pathway Visualization

**Furaptra** is instrumental in elucidating signaling pathways involving changes in intracellular  $Mg^{2+}$  and  $Ca^{2+}$ . The following diagram illustrates a generic signaling cascade that can be monitored using **Furaptra**.



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